molecular formula C6H9Br B14599566 6-Bromohexa-1,2-diene CAS No. 60857-51-4

6-Bromohexa-1,2-diene

Cat. No.: B14599566
CAS No.: 60857-51-4
M. Wt: 161.04 g/mol
InChI Key: NHOAQQLNJVJRTH-UHFFFAOYSA-N
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Description

6-Bromohexa-1,2-diene (CAS 5747-08-0) is a brominated allene and diene compound with the molecular formula C₆H₉Br and a molecular weight of 161.04 g/mol . This structure makes it a valuable building block in organic synthesis, particularly for studying addition reactions specific to diene systems, such as 1,2- and 1,4-addition . Researchers can utilize this compound to explore kinetic versus thermodynamic control in reaction pathways, where lower temperatures typically favor the 1,2-addition product and higher temperatures favor the more stable 1,4-addition product . Its functional groups allow it to participate in various transformations, enabling the construction of more complex molecular architectures. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60857-51-4

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h3H,1,4-6H2

InChI Key

NHOAQQLNJVJRTH-UHFFFAOYSA-N

Canonical SMILES

C=C=CCCCBr

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromohexa 1,2 Diene and Analogs

Strategic Approaches to Allenyl Bromide Synthesis

The preparation of allenyl bromides can be broadly categorized into two main strategies: the direct bromination of allene (B1206475) or related diene precursors and the utilization of propargyl/allenyl organometallic reagents. Each approach offers distinct advantages and challenges, providing chemists with a range of tools to access these valuable synthetic intermediates.

Bromination of Allene Precursors and Related Diene Systems

A direct and common method for the synthesis of allenyl bromides involves the bromination of suitable allene or conjugated diene precursors. This approach often leverages the unique reactivity of the unsaturated system to introduce a bromine atom at the desired position.

N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic brominations due to its ability to provide a low, constant concentration of bromine, which favors radical substitution over ionic addition. nih.govnih.gov In the context of diene systems, NBS can be employed to achieve selective bromination at the allylic position. The reaction of a 1,4-diene with NBS in the presence of a radical initiator, such as light, can lead to the formation of a resonance-stabilized allylic radical. researchgate.net Subsequent trapping of this radical with a bromine radical can result in the formation of a brominated diene, which may exist in equilibrium with its allenic isomer. nih.gov

For instance, the reaction of pent-1,4-diene with NBS under UV light has been shown to produce a mixture of 3-bromopenta-1,4-diene (B15421964) and (E)-5-bromopenta-1,3-diene, illustrating the potential for allylic rearrangements in these systems. nih.gov While a direct synthesis of 6-bromohexa-1,2-diene from hexa-1,2-diene using NBS is not extensively documented, the principles of allylic bromination suggest that such a transformation could be feasible, potentially proceeding through a radical mechanism with subsequent rearrangement.

The reaction conditions for NBS-mediated brominations are crucial in determining the product distribution. The use of non-polar solvents like carbon tetrachloride (CCl₄) and a radical initiator are typical for achieving allylic bromination. researchgate.net

Starting MaterialReagentConditionsProduct(s)Reference
Pent-1,4-dieneNBSUV light3-bromopenta-1,4-diene and (E)-5-bromopenta-1,3-diene nih.gov
AlkenesNBSRadical initiatorAllylic bromides researchgate.net

Achieving stereochemical control in the synthesis of chiral bromoallenes is a significant challenge and an area of active research. One successful strategy involves the reaction of enantiomerically enriched propargyl alcohol derivatives with a bromine source. For example, chiral bromoallenes have been synthesized by reacting the methanesulfonate (B1217627) esters of optically active propargylic alcohols with lithium cuprates such as LiCuBr₂ or Li₂CuBr₃. d-nb.infonih.govorganic-chemistry.orgwhiterose.ac.uk This reaction proceeds via an S_N2' mechanism, where the nucleophilic bromide attacks the triple bond, leading to the formation of the allene with a defined stereochemistry. The stereochemical outcome of such reactions is often anti, meaning the nucleophile adds to the face opposite to the leaving group. d-nb.infonih.govorganic-chemistry.orgwhiterose.ac.uk

The high 1,3-anti stereoselectivity of these coupling processes allows for the preparation of enantiomerically enriched 3-aryl-1-alkynes from optically active allenic substrates, providing a pathway to quaternary stereogenic centers. nih.govorganic-chemistry.orgwhiterose.ac.uk The choice of the copper reagent and the steric bulk of the substituents on the bromoallene can influence the regioselectivity of the reaction, sometimes leading to the formation of isomeric arylallenes. nih.govorganic-chemistry.orgwhiterose.ac.uk

PrecursorReagentKey FeatureStereochemical OutcomeReference
Optically active propargyl methanesulfonatesLiCuBr₂ or Li₂CuBr₃S_N2' reactionHigh 1,3-anti stereoselectivity d-nb.infonih.govorganic-chemistry.orgwhiterose.ac.uk

Synthesis via Propargyl/Allenyl Reagents

An alternative and powerful approach to allenyl bromides and their analogs involves the use of pre-formed propargyl or allenyl organometallic reagents. These methods offer excellent control over the structure and reactivity of the allenic system.

Allenyl boronic acids and their esters are versatile intermediates that can be prepared through various catalytic methods. organic-chemistry.orgbeilstein-journals.org A common route involves the copper-catalyzed borylation of propargylic alcohols or their derivatives. organic-chemistry.org For example, a Cu(O-t-Bu)-Xantphos catalyst system has been shown to be effective for the preparation of a variety of allenylboronates. organic-chemistry.org Bimetallic Pd/Cu and Pd/Ag catalytic systems can also facilitate the stereospecific borylation of propargylic alcohol derivatives to yield allenyl boronates via a formal S_N2' pathway. organic-chemistry.org

More recently, enantioselective conjunctive cross-coupling reactions with propargylic carbonates have been developed to afford β-boryl allenes. organic-chemistry.orgbeilstein-journals.org This method proceeds through the in situ generation of dimethoxyboronate complexes. organic-chemistry.orgbeilstein-journals.org

PrecursorCatalyst/ReagentProductKey FeatureReference
Propargylic alcoholsCopper catalystAllenyl boronatesBroad reaction scope organic-chemistry.org
Propargylic alcohol derivativesPd/Cu or Pd/Ag catalystAllenyl boronatesStereospecific borylation organic-chemistry.org
Propargylic carbonatesPd(OAc)₂/Mandyphosβ-Boryl allenesEnantioselective conjunctive cross-coupling organic-chemistry.orgbeilstein-journals.org

Allenylzinc bromides are highly reactive and useful reagents in organic synthesis. They are typically prepared by the direct insertion of zinc metal into the carbon-bromine bond of an allenyl bromide or by the reaction of a propargyl halide with zinc. d-nb.info The presence of lithium chloride (LiCl) has been found to significantly facilitate the insertion of zinc into organic halides, allowing for the preparation of a broad range of functionalized organozinc reagents under mild conditions. beilstein-journals.org

These reagents can then be used in a variety of coupling reactions. For example, the reaction of 1-bromo-3-phenylpropadiene with Knochel reagents of the type RCu(CN)ZnCl·2LiCl leads to the formation of acetylenic compounds in high yields. nih.govorganic-chemistry.orgwhiterose.ac.uk Allenylzinc reagents also undergo highly regioselective additions to various electrophiles. nih.gov The versatility of allenylzinc bromides makes them valuable precursors for the synthesis of complex molecules containing the allene moiety.

Novel Routes to Substituted Allenyl Bromides

The synthesis of substituted allenyl bromides, including structures analogous to this compound, has been advanced through the development of novel catalytic methods. One prominent strategy involves the coupling of propargylic compounds with various reagents. For instance, the cross-coupling of propargylic bromides with Grignard reagents, catalyzed by a nickel complex, provides a direct route to terminal allenes. organic-chemistry.org While this method yields terminal allenes, modifications and alternative coupling partners can lead to substituted allenyl bromides.

Another innovative approach is the bimetallic copper/palladium-catalyzed multicomponent reaction. This process involves the reaction of propargyl carbonates, aryl iodides, and diboron (B99234) species to synthesize di-, tri-, and tetra-substituted allenes. acs.org The reaction is believed to proceed through an intermediate allenylboronic acid, which then undergoes a Suzuki-Miyaura coupling. acs.org By substituting the aryl iodide with a bromine source or utilizing a bromo-substituted propargylic starting material, this methodology can be adapted for the synthesis of allenyl bromides.

Furthermore, organometallic reagents derived from allenes, such as allenylmagnesium bromides, serve as versatile intermediates. Their reaction with nitrile oxides, for example, leads to the formation of novel isoxazole (B147169) structures, demonstrating the reactivity and synthetic utility of the allenyl bromide precursor framework. researchgate.net

Diastereoselective and Enantioselective Synthesis of Allenyl Bromide Frameworks

Achieving control over the stereochemistry of the allene axis is a significant challenge in organic synthesis. For allenyl bromides, this translates to controlling the axial chirality, which arises from the non-planar arrangement of substituents around the C=C=C core.

Chiral Ligand-Controlled Transformations

The use of chiral ligands in transition metal catalysis is a cornerstone of asymmetric synthesis. For the synthesis of chiral allenes, rhodium and palladium catalysts paired with chiral diene or bisphosphine ligands have shown considerable success. researchgate.netnih.gov For example, chiral diene ligands have been synthesized and employed in rhodium(I)-catalyzed 1,4-addition and 1,2-addition reactions of organoboron reagents, yielding products with high enantioselectivity. researchgate.net This type of catalytic system can be applied to reactions that form the allenyl bromide skeleton, where the chiral ligand environment dictates the stereochemical outcome.

Nickel-catalyzed propargylic substitution reactions using chiral P,N-ligands have also emerged as a powerful method for constructing axially chiral, multi-substituted, phosphorus-containing allenes with high enantioselectivity. nih.gov The principles of this catalyst-controlled axial chirality induction can be extended to the synthesis of chiral allenyl bromides by selecting appropriate propargylic precursors and bromide sources.

Axial Chirality Induction and Stereocontrol

The induction and control of axial chirality in allenes are critical for accessing enantiomerically pure compounds. acs.orgillinois.edu Chiral phosphoric acids (CPAs) have been utilized as effective organocatalysts to facilitate direct diastereo- and enantioselective conjugate additions to generate axially chiral tetrasubstituted allenes. acs.org These bifunctional Brønsted acid/base catalysts transfer chiral information to the products through hydrogen bonding and ion-pair interactions. acs.org

Transition metal-catalyzed methods are also prevalent. Palladium-catalyzed S_N_2' reactions of 2-bromo-1,3-dienes and rhodium-catalyzed 1,6-additions of arylboronic acids to 1,3-enynamides are effective strategies for creating tetrasubstituted allenes with high enantioselectivity. illinois.edu The stereochemical outcome of these reactions is often controlled by the catalyst and the specific reaction pathway, such as syn- or anti-β-hydride or β-OH elimination from a vinylic metallic species. nih.govillinois.edu These established principles of stereocontrol are directly applicable to the synthesis of chiral allenyl bromide frameworks.

Below is a table summarizing representative catalytic systems for the enantioselective synthesis of chiral allenes, adaptable for allenyl bromide synthesis.

Catalyst SystemLigand/Catalyst TypeReaction TypeAchieved Enantioselectivity (ee)
Rh(I)Chiral Diene1,4-AdditionHigh
Ni(I)Chiral P,N-LigandsPropargylic SubstitutionUp to 85%
CPAChiral Phosphoric Acid1,8-Conjugate AdditionUp to >99%
Pd(0)Chiral PhosphineS_N_2' ReactionHigh

Scalable Synthesis Approaches for this compound

The transition from laboratory-scale synthesis to large-scale production requires methodologies that are robust, efficient, and utilize readily available starting materials. For compounds like this compound, scalable syntheses are crucial for practical applications.

One notable approach involves the intramolecular [4+2] cycloaddition of a chiral allenecarboxanilide. This method leads to the formation of bicyclo[2.2.2]octa-2,5-dienes that contain an alkenyl bromide. This precursor can be readily functionalized to yield a variety of chiral diene ligands. A key advantage of this pathway is its straightforward execution, which can be conducted on multigram scales. researchgate.net While the final product in the reported literature is a chiral diene ligand, the intermediate alkenyl bromide represents a complex scaffold related to the allenyl bromide class, and the scalability of the process is a significant feature.

Furthermore, nickel-catalyzed reactions have been demonstrated to be scalable to gram quantities, supporting their potential utility in large-scale synthesis. nih.gov The development of such robust catalytic systems is essential for making complex molecules like this compound and its analogs more accessible for further research and application.

Elucidating the Reactivity and Reaction Mechanisms of 6 Bromohexa 1,2 Diene

Reactions Involving the Allenic System of 6-Bromohexa-1,2-diene

The chemical behavior of this compound is largely dictated by its allene (B1206475) functional group. This system of two cumulative double bonds (C=C=C) provides a region of high electron density, making it susceptible to a variety of chemical transformations. Its reactivity is channeled through cycloaddition pathways, where it engages with other unsaturated systems, and radical reactions, which leverage the unique electronic nature of the allene and the presence of the bromine atom.

Cycloaddition Chemistry: Diels-Alder and Hetero-Diels-Alder Reactions

The allene moiety in this compound can participate as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. organic-chemistry.orgwikipedia.org In this process, the allene reacts with a conjugated diene to form a six-membered ring. wikipedia.org The reaction is a concerted process involving the simultaneous formation of two new sigma (σ) bonds and one new pi (π) bond. wikipedia.orgmasterorganicchemistry.com One of the double bonds of the allene system acts as the 2π electron component (the dienophile) that reacts with the 4π electron system of the diene. khanacademy.org

The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, such as oxygen or nitrogen. organic-chemistry.orgillinois.edu This allows for the synthesis of six-membered heterocyclic compounds. organic-chemistry.orgnih.gov this compound can react with heterodienes, or its allene system can be part of a more complex substrate that functions as a heterodiene, leading to the formation of diverse heterocyclic frameworks. illinois.edu

When this compound reacts with an unsymmetrical diene, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. This preference is governed by the electronic properties and orbital interactions of the reactants. nih.govmdpi.com Specifically, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the allene). organic-chemistry.org The substituents on both the diene and the dienophile influence the energies and coefficients of these frontier orbitals, directing the orientation of the cycloaddition. mdpi.com

Stereoselectivity in Diels-Alder reactions refers to the preferential formation of one stereoisomer. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For a substituted allene like this compound, the substituents on the newly formed sp3-hybridized carbons in the cyclohexene product will have a defined spatial relationship. In reactions involving cyclic dienes, the formation of endo and exo products is possible, with the endo product often being favored due to secondary orbital interactions. organic-chemistry.org

Reactant (Diene)Reaction TypePredicted Major RegioisomerPredicted Major StereoisomerKey Influencing Factors
1,3-ButadieneDiels-Alder4-(3-bromopropyl)-4-methylenecyclohex-1-eneN/A (Achiral product)Symmetry of diene
Isoprene (2-methyl-1,3-butadiene)Diels-Alder1-methyl-4-(3-bromopropyl)-4-methylenecyclohex-1-ene ("para" product)Racemic mixtureElectronic effect of methyl group on diene
Acrolein (propenal)Hetero-Diels-Alder2-(3-bromopropyl)-2-methylene-3,4-dihydro-2H-pyranRacemic mixtureOxygen heteroatom, electron-withdrawing group

Tandem reactions, also known as cascade reactions, involve two or more sequential reactions where the product of the first step becomes the substrate for the next, all occurring in a single pot. This compound is a suitable substrate for tandem processes that initiate with a cycloaddition. Following the initial Diels-Alder or hetero-Diels-Alder reaction, the resulting cycloadduct can undergo a variety of rearrangements. nih.gov The presence of the bromoalkyl chain and the exocyclic double bond in the product provides functional handles for subsequent transformations, such as intramolecular cyclizations or rearrangements prompted by a Lewis acid or other reagents. nih.gov These complex sequences allow for the rapid construction of intricate polycyclic molecular architectures from a relatively simple starting material. nih.gov

Radical Pathways and Intermediates

Beyond cycloadditions, the allene system of this compound is reactive toward radical species. Radical reactions proceed through intermediates with unpaired electrons and typically involve initiation, propagation, and termination steps. youtube.com The presence of the bromine atom in the molecule provides a handle for initiating radical processes, often through homolytic cleavage of the carbon-bromine bond. youtube.com

An allenyl radical can be generated from this compound through several methods. One common approach involves the abstraction of the bromine atom by a radical initiator, such as a tin radical (from tributyltin hydride) or through photoredox catalysis. This generates a carbon-centered radical at the C6 position. This primary alkyl radical can then, under certain conditions, lead to the formation of a more complex radical species involving the allene system.

Alternatively, a radical can add to the central carbon (C2) of the allene, which is a common pathway for allene systems. nih.gov This addition results in the formation of a stabilized vinyl-substituted allyl radical. This intermediate can then be "trapped" by a radical-trapping agent, or it can participate in further reactions. nih.gov The regioselectivity of the initial radical attack on an unsymmetrical allene can be challenging to control but offers a powerful method for functionalization. nih.gov

Initiation MethodGenerated IntermediateTrapping Agent ExampleResulting Product Type
Bromine abstraction (e.g., using Bu3SnH)Hexa-1,2-dien-6-yl radicalH-atom donor (Bu3SnH)1,2-Hexadiene
Radical addition to C2 (e.g., Br•)2-Bromo-1-(methylene)pent-4-en-1-yl radicalElectron-deficient alkeneFunctionalized 1,7-diene nih.gov
Single Electron Transfer (SET) to C-Br bondHexa-1,2-dien-6-yl radicalIntramolecular cyclizationCyclic product

The structure of this compound is well-suited for intramolecular radical cyclization. nih.gov Upon generation of a radical at the C6 position (via bromine abstraction), the radical can attack one of the double bonds of the allene system within the same molecule. nih.govdoaj.org The regioselectivity of this cyclization is generally governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways.

A 5-exo-trig cyclization, where the radical attacks the terminal C1 carbon of the allene, would lead to the formation of a five-membered ring with an exocyclic vinyl radical. This is often a favored pathway. nih.gov Alternatively, a 6-endo-trig cyclization onto the C1 carbon or a 6-exo-trig cyclization onto the C2 carbon could lead to six-membered rings. The specific outcome depends on the reaction conditions and the stability of the resulting radical intermediates. nih.gov Such processes are highly valuable for synthesizing carbocyclic and heterocyclic frameworks. thieme-connect.denih.gov

Reactions as Electrophiles and Nucleophiles

The dual reactivity of this compound is a cornerstone of its synthetic utility. The electron-withdrawing nature of the bromine atom renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. Conversely, the allenic protons can be abstracted by a strong base, generating a nucleophilic allenyl anion.

The electrophilic character of the C-Br bond in this compound allows for nucleophilic attack. The precise mechanism, whether S_N_2 or S_N_2', is influenced by the nature of the nucleophile and the reaction conditions. An S_N_2 reaction would involve a direct backside attack on the carbon bearing the bromine, leading to inversion of configuration if the carbon were chiral. However, the presence of the adjacent allene moiety opens up the possibility of an S_N_2' mechanism, where the nucleophile attacks the terminal carbon of the allene (C-1), leading to a rearrangement of the double bonds and displacement of the bromide.

As a precursor to a nucleophile, this compound can be deprotonated at the allenic position using a strong base, such as an organolithium reagent. This generates a resonance-stabilized allenyl anion, which can then act as a potent nucleophile in subsequent reactions, for instance, with carbonyl compounds.

Transformations at the Bromine Center of this compound

The bromine atom in this compound is a key functional handle that enables a variety of transformations, primarily through nucleophilic substitution and the formation of organometallic reagents.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the bromine center of this compound are a direct consequence of the polarized C-Br bond. A range of nucleophiles, including alkoxides, cyanides, and amines, can displace the bromide ion. As mentioned previously, the regioselectivity of this attack (at C-6 for S_N_2 or C-1/C-3 for S_N_2') is a critical aspect of its reactivity. The choice of solvent and the steric and electronic properties of the nucleophile can influence the reaction pathway. For instance, a bulky nucleophile might favor attack at the less hindered terminal carbon of the allene.

Organometallic Reagent Formation and Subsequent Reactivity

One of the most significant transformations of this compound is its conversion into an organometallic reagent, most commonly a Grignard reagent. This is achieved by reacting the bromoallene with magnesium metal in an ethereal solvent. The resulting Grignard reagent, 6-(magnesiobromo)hexa-1,2-diene, effectively inverts the polarity of the carbon atom attached to the metal, transforming it from an electrophilic to a highly nucleophilic center.

These Grignard reagents are versatile intermediates in organic synthesis. They readily react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. For example, reaction with an aldehyde will yield a secondary alcohol, while reaction with a ketone will produce a tertiary alcohol.

ElectrophileProduct Type
Aldehyde (e.g., Acetaldehyde)Secondary Alcohol
Ketone (e.g., Acetone)Tertiary Alcohol
Ester (e.g., Ethyl acetate)Tertiary Alcohol (after double addition)
Carbon DioxideCarboxylic Acid

Cross-Coupling Reactions of this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a valuable coupling partner in these transformations.

Palladium-Catalyzed Cross-Couplings (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for bond formation. In the context of this compound, reactions like the Heck and Suzuki-Miyaura couplings are of particular interest.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This compound can act as the unsaturated halide, reacting with various alkenes to form more complex diene systems. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and form the product.

The Suzuki-Miyaura coupling pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This compound can be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents at the 6-position. This reaction is known for its mild conditions and high functional group tolerance.

Table of Representative Palladium-Catalyzed Cross-Coupling Reactions:

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Heck Alkene (e.g., Styrene) Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) Substituted diene

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions offer an alternative and sometimes complementary approach to palladium-catalyzed methods. For instance, the Sonogashira coupling, which traditionally uses palladium and copper co-catalysis, can be adapted to couple terminal alkynes with organic halides. While less common for allenic bromides, copper-catalyzed couplings with various nucleophiles, such as amines and thiols, are also known. These reactions often proceed under milder conditions and can exhibit different selectivity compared to their palladium-catalyzed counterparts. The mechanism of these reactions typically involves the formation of an organocopper intermediate.

Regiochemical Outcomes in Cross-Coupling

Information regarding the regiochemical outcomes of cross-coupling reactions involving this compound is not available in the reviewed literature. There are no documented studies detailing the reaction of this specific bromoallene with common cross-coupling partners under palladium catalysis or other transition metal catalysis. Consequently, factors that would influence the regioselectivity, such as the choice of catalyst, ligands, base, and solvent, have not been reported for this substrate.

Rearrangement Reactions

There is no specific information available in the scientific literature concerning the rearrangement reactions of this compound. Organic reactions where the carbon skeleton or functional groups of a molecule are modified to form a structural isomer are known as rearrangement reactions. mvpsvktcollege.ac.in These can be triggered by thermal conditions, acidic or basic media, or photochemical activation and often proceed through intermediates like carbocations. allen.in However, no studies documenting such transformations for this compound have been found.

Applications of 6 Bromohexa 1,2 Diene in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Architectures

The dual functionality of 6-bromohexa-1,2-diene, comprising a reactive allene (B1206475) and a terminal bromine atom, renders it a versatile building block for the synthesis of complex carbocyclic and heterocyclic architectures. The bromoallene unit can be engaged in a variety of metal-catalyzed cross-coupling and cyclization reactions, enabling the rapid assembly of molecular complexity from a relatively simple linear precursor.

Palladium-catalyzed reactions, in particular, highlight the synthetic utility of related bromo-diene systems. For instance, 2-bromo-1,6-enynes, which share the key reactive moiety, undergo palladium-catalyzed cascade cyclization-coupling reactions. In these processes, an intramolecular Heck reaction can form an alkenylpalladium intermediate, which is then coupled with organoboronic acids to yield complex cyclized products in good yields semanticscholar.org. This strategy demonstrates how the bromo-diene functionality can be leveraged to construct five-membered rings with appended functionality, a common motif in complex molecules.

Furthermore, radical cyclization reactions offer another powerful avenue for transforming substrates like this compound into complex cyclic systems. Radical reactions are known for their high functional group tolerance and ability to form five- and six-membered rings efficiently wikipedia.org. A radical generated at a position alpha to a diene can readily undergo intramolecular cyclization. For 1,6-dienes, 5-exo cyclization is a common and favored pathway wikipedia.orgnih.gov. This approach allows for the stereoselective formation of substituted cyclopentane derivatives, which are foundational structures in many natural products and pharmaceuticals.

The reactivity of the allene itself provides further opportunities for building complex architectures. Allenes are excellent partners in various cycloaddition reactions, including [4+2] (Diels-Alder), [2+2], and dipolar cycloadditions, providing access to a wide range of cyclic and polycyclic systems libretexts.orglibretexts.orgnih.govmasterorganicchemistry.com. The specific substitution pattern of this compound can influence the regioselectivity and stereoselectivity of these cycloadditions, offering a handle to control the final architecture of the product.

Table 1: Key Reaction Types for this compound in Complex Synthesis

Reaction Type Key Intermediate/Process Resulting Architecture
Palladium-Catalyzed Cascade Alkenylpalladium Intermediate Substituted Carbocycles/Heterocycles
Radical Cyclization 5-exo or 6-endo Cyclization Cyclopentane/Cyclohexane Derivatives

Integration into Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that form multiple chemical bonds in a single synthetic operation. Multicomponent reactions (MCRs) are similarly efficient, combining three or more starting materials in one pot to generate a complex product that incorporates structural elements from each component caltech.edu. The structure of this compound is well-suited for integration into such processes, acting as a linchpin to orchestrate complex bond-forming sequences.

The bromoallene functionality is a key trigger for cascade sequences. For example, in palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond initiates the cascade. The resulting allenylpalladium intermediate can then participate in subsequent intramolecular reactions, such as cyclization onto a tethered unsaturation, or intermolecular couplings mdpi.comyoutube.com. This initial step effectively transforms the substrate into a reactive intermediate poised for further complexity-building transformations. A notable example is the palladium-catalyzed cascade cyclization-coupling of 2-bromo-1,6-enynes, which demonstrates the potential for such sequences to rapidly build molecular complexity semanticscholar.org.

Radical-initiated cascades also represent a powerful strategy. The generation of a radical from the bromoallene can trigger a sequence of cyclization and fragmentation events, leading to the formation of intricate polycyclic systems wikipedia.orgmdpi.comresearchgate.net. The reactivity of the intermediate radicals and the stereochemical outcome of the cyclization steps can often be predicted and controlled, making this a valuable tool for target-oriented synthesis.

In the context of multicomponent reactions, allenes are known to be valuable partners. Transition metal-catalyzed three-component couplings involving allenes can efficiently generate substituted allyl and vinyl metal reagents, which can then be used in subsequent reactions . This compound could potentially participate in such reactions, with the bromo- group providing a handle for initial activation and the allene participating in subsequent insertions or couplings. Such processes are highly atom-economical and allow for the rapid generation of diverse molecular scaffolds from simple starting materials organic-chemistry.org.

Table 2: Potential Cascade and Multicomponent Scenarios for this compound

Reaction Type Initiating Step Key Transformations
Palladium-Catalyzed Cascade Oxidative Addition Cyclization, Cross-Coupling
Radical Cascade Radical Generation Intramolecular Cyclization, Fragmentation

Precursor to Bioactive Molecules and Natural Product Fragments

The structural motifs present in this compound, namely the skipped diene and the functionalizable terminus, are found in a variety of bioactive molecules and natural products researchgate.netmdpi.comnih.gov. This makes it a potentially valuable precursor for the synthesis of these complex targets or their constituent fragments. Heterocyclic compounds, which are ubiquitous in pharmaceuticals, are often synthesized from precursors that can undergo cyclization reactions, a role for which this compound is well-suited ijnrd.orgscitechnol.comnih.govresearchgate.net.

The 1,4-diene unit, also known as a skipped diene, is a common feature in many natural products, including fatty acids, polyketides, and terpenoids . Synthetic strategies that can efficiently construct this motif are therefore of significant interest. This compound provides a scaffold where the diene is pre-installed, and the bromine atom allows for further elaboration of the carbon chain or for cyclization reactions to build additional ring systems.

The bromoallene functionality can be a synthetic equivalent of other useful functional groups. For instance, reactions of bromoallenes can lead to the formation of furans, pyrans, and other heterocyclic systems that are common in bioactive molecules. The ability to engage in palladium-catalyzed cross-coupling reactions also allows for the attachment of complex fragments to the allene terminus, providing a convergent route to more elaborate structures.

Furthermore, the synthesis of natural product fragments is a key strategy in drug discovery, allowing for the exploration of the minimal structural requirements for biological activity. The relatively simple structure of this compound, combined with its high reactivity, makes it an attractive starting point for the synthesis of a library of natural product-like fragments. By varying the reaction conditions and coupling partners, a diverse range of molecular scaffolds can be accessed from this single precursor.

Role in Asymmetric Synthesis and Chiral Target Molecule Construction

The construction of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where often only one enantiomer is biologically active. This compound possesses features that make it a promising substrate for asymmetric synthesis, enabling the construction of chiral target molecules.

The allene moiety itself can be a source of chirality. Substituted allenes can exist as enantiomers due to axial chirality, and the synthesis of enantioenriched allenes is an active area of research illinois.edunih.gov. While this compound is itself achiral, reactions that differentiate the two faces of the allene can lead to the formation of chiral products. For example, an asymmetric cycloaddition reaction using a chiral catalyst could result in the formation of a chiral cycloadduct with high enantioselectivity youtube.com.

The use of chiral catalysts is a powerful strategy for inducing enantioselectivity in reactions involving achiral substrates. In the case of this compound, a chiral transition metal catalyst could be used to control the stereochemical outcome of cross-coupling or cyclization reactions. For instance, a chiral palladium catalyst could mediate an enantioselective intramolecular Heck reaction, leading to the formation of a chiral cyclic product. Similarly, chiral Lewis acids can be used to catalyze asymmetric Diels-Alder reactions, controlling the facial selectivity of the cycloaddition nih.gov.

Another approach to asymmetric synthesis involves the use of chiral reagents or auxiliaries. A chiral base could be used to deprotonate a position adjacent to the allene, creating a chiral intermediate that then reacts with an electrophile. Alternatively, the this compound could be reacted with a chiral nucleophile in a substitution reaction, leading to the formation of a chiral product. The development of such asymmetric transformations would significantly enhance the utility of this compound as a building block for the synthesis of complex, enantioenriched molecules.

Table 3: Strategies for Asymmetric Synthesis with this compound

Strategy Method Potential Outcome
Chiral Catalysis Asymmetric Cycloaddition or Cross-Coupling Enantioenriched Cyclic Products
Chiral Reagents Reaction with Chiral Nucleophiles or Bases Formation of Chiral Allenes or Derivatives

Computational and Theoretical Investigations of 6 Bromohexa 1,2 Diene

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

No specific Density Functional Theory (DFT) studies detailing the reaction mechanisms and energetics of 6-Bromohexa-1,2-diene were found in the available literature. DFT is a powerful computational method used to investigate the electronic structure of molecules, which can elucidate reaction pathways, transition states, and the energies associated with them. mdpi.comresearchgate.net For a molecule like this compound, DFT could be used to model various reactions, such as cycloadditions, nucleophilic substitutions, or elimination reactions. Such studies would typically calculate the Gibbs free energy of reactants, products, and transition states to determine the feasibility and kinetics of a proposed mechanism. nih.govpku.edu.cn For instance, in cycloaddition reactions, DFT calculations help in understanding whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. pku.edu.cn

Molecular Orbital Analysis of Reactivity and Selectivity

A specific molecular orbital (MO) analysis for this compound is not available in the reviewed literature. MO theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs) and are crucial in predicting how a molecule will react. masterorganicchemistry.commasterorganicchemistry.com Generally, the HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). semanticscholar.orgmdpi.com The energy gap between the HOMO and LUMO is an indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. mdpi.comresearchgate.net For an allene (B1206475) like this compound, the distribution and energy of its π-orbitals would govern its reactivity in pericyclic reactions and with electrophiles or nucleophiles. masterorganicchemistry.comyoutube.com

Prediction of Stereochemical Outcomes and Chiral Induction

There are no specific computational studies on the prediction of stereochemical outcomes or chiral induction for reactions involving this compound. The allene functional group in this compound is a source of axial chirality if the substituents on each end are different. However, in this specific molecule, the terminal carbons of the allene are C1 (unsubstituted) and C3 (bonded to a propyl chain), which would not lead to a chiral allene. Stereochemistry becomes critical in its reactions, for example, in cycloadditions where the approach of a dienophile can lead to different stereoisomers. longdom.org Computational methods like DFT can be used to calculate the transition state energies for the formation of different stereoisomers (e.g., endo vs. exo in Diels-Alder reactions), thereby predicting the major product. longdom.orgresearchgate.netnih.gov The calculations can model steric and electronic effects that favor one stereochemical pathway over another. mdpi.com

Conformational Analysis and Spectroscopic Correlations

Specific conformational analysis and spectroscopic correlation studies for this compound are not documented in the searched scientific literature. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. dalalinstitute.comsapub.org For a flexible molecule like this compound, with its hexyl chain, multiple conformers would exist due to rotation around the C-C single bonds. nih.gov Computational methods can be used to perform a systematic conformational search to find the lowest energy structures. scispace.com Once the stable conformers are identified, their spectroscopic properties (like NMR chemical shifts, coupling constants, and vibrational frequencies) can be calculated and correlated with experimental spectra to confirm the presence of specific conformers in solution. nih.gov

Emerging Research Directions and Future Perspectives in 6 Bromohexa 1,2 Diene Chemistry

Exploration of Unprecedented Reactivity Modes

The dual functionality of 6-bromohexa-1,2-diene makes it an ideal substrate for investigating unprecedented reactivity, particularly in the realm of tandem or cascade reactions where multiple bonds are formed in a single operation.

Radical-Mediated Cascades: The primary alkyl bromide is a versatile precursor for generating a carbon-centered radical, which can then undergo intramolecular cyclization by attacking the allene (B1206475) system. The allene moiety presents multiple sites for radical addition, including the central (C2) and terminal (C1) carbons, potentially leading to different ring sizes and structures. Research on related systems has shown that radical attack on the central carbon of an allene is a common pathway, forming a stable allyl radical intermediate that can propagate further reactions. nih.gov A tandem radical cyclization process could lead to the formation of complex bicyclic or spirocyclic systems, a reaction mode of significant interest in modern organic synthesis. rsc.orgnih.gov For this compound, this could involve an initial 5-exo or 6-endo cyclization, followed by subsequent transformations of the resulting vinyl or allyl radical. mdpi.comnih.govresearchgate.net

Cycloaddition Reactions: Allenes are known to participate in a variety of pericyclic reactions, including [2+2], [4+2], and higher-order cycloadditions. organicreactions.orgstudy.comwikipedia.org While the Diels-Alder ([4+2] cycloaddition) is common, the participation of the allene in this compound as the 2π component could provide access to functionalized six-membered rings. chemistrytalk.orglibretexts.org More novel would be the exploration of metal-mediated cycloadditions, where a transition metal could coordinate to the allene, altering its reactivity and enabling otherwise inaccessible [6+4] or other higher-order cycloaddition pathways. organicreactions.org This could lead to the rapid assembly of complex polycyclic frameworks from simple, linear precursors.

Development of Novel Catalytic Systems for Selective Transformations

The development of new catalysts capable of selectively activating either the C-Br bond or the allene moiety is crucial for controlling the reactivity of this compound.

Palladium-Catalyzed Cascades: Palladium catalysis is a cornerstone of modern synthesis, particularly for reactions involving alkyl and aryl halides. rsc.org For this compound, a palladium(0) catalyst could initiate a cascade sequence through oxidative addition into the C-Br bond. vu.nl The resulting alkyl-palladium(II) intermediate could then undergo intramolecular carbopalladation with the allene, followed by a variety of terminating steps such as cross-coupling, borylation, or carbonylation. researchgate.netsci-hub.senih.gov Such palladium-catalyzed cascade reactions provide access to a plethora of complex small molecules and heterocycles. vu.nlmdpi.com The choice of ligands and additives could be used to steer the reaction toward different outcomes, representing a key area for methods development. nih.gov

Copper-Catalyzed Transformations: Copper catalysts offer a cost-effective and sustainable alternative to precious metals like palladium. mdpi.com They are particularly effective in mediating radical processes, such as atom transfer radical addition (ATRA) and cyclization (ATRC). rsc.org A copper(I) catalyst could reversibly abstract the bromine atom from this compound to generate a radical, which then undergoes cyclization. rsc.org This approach is valuable for forming functionalized heterocycles and carbocycles. mdpi.com Furthermore, copper catalysis has been employed in the three-component functionalization of alkenes and the synthesis of allenes, highlighting its versatility. rsc.orgnih.govnih.gov

Catalyst SystemPotential TransformationKey FeaturesPotential Products
Pd(OAc)₂, Phosphine LigandsHeck-type Cascade CyclizationInitiated by oxidative addition to C-Br bond, followed by intramolecular carbopalladation.Substituted Methylenecyclopentanes or Cyclohexenes
CuBr, N-based LigandsAtom Transfer Radical Cyclization (ATRC)Generation of an alkyl radical which undergoes intramolecular cyclization. Good for C-C and C-heteroatom bond formation.Bromomethyl-substituted Carbocycles and Heterocycles
NiBr₂, Chiral Ligands (e.g., PyBox)Enantioconvergent Cross-CouplingCoupling of the racemic alkyl bromide with organometallic reagents to form chiral products.Chiral Allenyl-Aryl Compounds
Rh(I) ComplexesCascade Radical CyclizationReaction with radical precursors (e.g., Br-CX₃) to form functionalized pyrrolidines from related enyne systems. researchgate.netHalogenated Heterocycles

Integration into Flow Chemistry and Sustainable Synthetic Processes

Translating the synthesis and reactions of this compound into continuous flow processes aligns with the principles of green and sustainable chemistry. nih.govrsc.org

Sustainable Synthetic Processes: Beyond flow chemistry, a focus on sustainability involves developing methods that are atom-economical and minimize the use of hazardous reagents and precious metals. researchgate.netsciencedaily.com Cascade reactions are inherently sustainable as they reduce the number of synthetic steps and purification procedures. The use of earth-abundant metal catalysts, such as copper or iron, is a key goal. nih.govmdpi.com Another promising avenue is the use of aqueous micellar catalysis, where reactions are performed in water using surfactants to solubilize organic substrates, thereby replacing volatile organic solvents. ucsb.edu

Bio-inspired and Biomimetic Transformations

Nature utilizes enzymes to perform complex chemical transformations with exquisite selectivity under mild conditions. Applying these principles to the chemistry of this compound opens a frontier in catalysis.

Biocatalysis with Engineered Enzymes: While enzymes that naturally process bromoallenes are unknown, the field of directed evolution allows for the engineering of enzymes to catalyze novel reactions. Flavin-dependent 'ene'-reductases (EREDs), for example, have been shown to catalyze asymmetric redox-neutral radical cyclizations of α-haloamides to form enantioenriched products. chemrxiv.org It is conceivable that an engineered ERED or a cytochrome P450 monooxygenase could be developed to catalyze the asymmetric intramolecular cyclization of this compound, providing chiral carbocycles that are valuable building blocks. nih.gov Some EREDs have also shown the ability to perform the semi-reduction of allenes, indicating a capacity to interact with this functional group. tudelft.nl

Biomimetic Catalysis: Biomimetic synthesis involves using synthetic catalysts designed to mimic the function of natural enzymes. wikipedia.org For instance, the complex cyclization cascades that form steroids and terpenes in nature from linear polyenes like squalene (B77637) proceed through precisely controlled carbocation intermediates. wikipedia.org A biomimetic approach to this compound could involve developing a catalyst that initiates a similar cationic cyclization cascade, potentially triggered by Lewis acid activation of the bromide. nih.gov This strategy could lead to the stereoselective synthesis of complex polycyclic structures in a single, efficient step.

ApproachCatalyst TypePotential TransformationKey Advantages
BiocatalysisEngineered 'Ene'-Reductase (ERED)Asymmetric Radical CyclizationHigh enantioselectivity; mild, aqueous conditions; sustainable.
BiocatalysisEngineered Cytochrome P450Oxidative Cyclization / HalogenationCan perform C-H activation and radical reactions; operates under physiological conditions.
Biomimetic CatalysisLewis Acid / Brønsted AcidCationic Polyene-type CyclizationMimics terpene biosynthesis to rapidly build molecular complexity. wikipedia.org
Biomimetic CatalysisPorphyrin-based Metal ComplexSelective Oxidation or FunctionalizationMimics heme-containing enzymes to perform selective transformations under mild conditions.

Q & A

Q. What are the established synthetic routes for 6-Bromohexa-1,2-diene, and how can experimental parameters be optimized for yield?

  • Methodological Answer : Synthesis typically involves bromination of hexa-1,2-diene precursors using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. Optimization requires controlling temperature (40–60°C) and solvent polarity (e.g., CCl₄ or CH₂Cl₂) to minimize side reactions. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Validate purity using GC-MS or HPLC, comparing retention times with literature standards .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Look for allylic proton splitting patterns (δ 5.2–5.8 ppm) and bromine-induced deshielding in adjacent carbons.
  • ¹³C NMR : Confirm sp² carbons (δ 110–130 ppm) and brominated sp³ carbons (δ 30–50 ppm).
  • IR : C=C stretching (~1650 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹). Cross-reference with databases like SDBS or PubChem .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can model transition states and electron density maps. Compare frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Validate against experimental kinetic data (e.g., endo/exo ratios) and literature mechanisms for analogous dienes .

Q. How should researchers address contradictions in reported thermodynamic stability data for this compound?

  • Methodological Answer :
  • Step 1 : Replicate studies using standardized calorimetry (DSC/TGA) under inert atmospheres.
  • Step 2 : Analyze solvent effects (polar vs. nonpolar) on decomposition pathways.
  • Step 3 : Cross-validate with computational models (e.g., Gibbs free energy calculations). Publish raw datasets and protocols to enhance reproducibility .

Q. What strategies improve the stability of this compound during storage and handling?

  • Methodological Answer : Store under argon at –20°C in amber vials to prevent light-induced degradation. Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical polymerization. Regularly monitor purity via NMR and adjust storage conditions based on accelerated aging studies .

Q. How can hybrid QM/MM simulations enhance understanding of this compound’s behavior in complex reaction environments?

  • Methodological Answer : Use Quantum Mechanics/Molecular Mechanics (QM/MM) to model solvation effects and steric interactions in catalytic systems. Assign the diene’s reactive center to the QM region (e.g., DFT) and the solvent/catalyst to the MM region (e.g., OPLS-AA force field). Compare simulated activation energies with experimental Arrhenius plots .

Q. What safety protocols are essential for handling this compound given its potential toxicity?

  • Methodological Answer :
  • Lab Practices : Use fume hoods, nitrile gloves, and chemical-resistant aprons.
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via halogenated waste streams.
  • Toxicity Data : Refer to SDS sections on acute toxicity (LD₅₀) and ecotoxicity (EC₅₀), prioritizing peer-reviewed studies over vendor documentation .

Data Presentation and Reproducibility

Q. What statistical approaches are recommended for analyzing kinetic data in studies involving this compound?

  • Methodological Answer : Apply nonlinear regression to time-concentration curves (e.g., using MATLAB or Python’s SciPy). Report confidence intervals (95%) and use ANOVA to compare rate constants across conditions. Archive raw data in repositories like Zenodo with DOI links .

Q. How can researchers ensure reproducibility when publishing synthetic procedures for this compound?

  • Methodological Answer :
  • Detail : Specify exact molar ratios, solvent grades, and equipment (e.g., Schlenk line vs. glovebox).
  • Validation : Include characterization spectra in supplementary materials, annotated with peak assignments.
  • FAIR Principles : Share protocols on platforms like Protocols.io , enabling step-by-step replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.